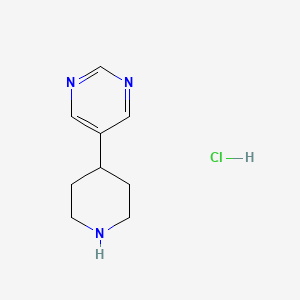

5-(Piperidin-4-yl)pyrimidine hydrochloride

Description

Properties

IUPAC Name |

5-piperidin-4-ylpyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-3-10-4-2-8(1)9-5-11-7-12-6-9;/h5-8,10H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOCIPPXQPTGNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN=CN=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 Piperidin 4 Yl Pyrimidine Hydrochloride

Synthetic Routes to 5-(Piperidin-4-yl)pyrimidine (B3281410) Hydrochloride and Analogs

The preparation of 5-(piperidin-4-yl)pyrimidine hydrochloride is typically not a single-step process but rather a carefully designed sequence of reactions. These routes often begin with simpler, commercially available precursors and build the target molecule's complexity through sequential bond-forming and functional group manipulation steps.

Multi-step Synthetic Strategies (e.g., Bromination, Coupling, Elimination, Debenzylation)

The assembly of the 5-(piperidin-4-yl)pyrimidine core often relies on a convergent synthesis where the pyrimidine (B1678525) and piperidine (B6355638) moieties are prepared or modified separately before being joined. A common strategy involves the use of cross-coupling reactions to form the crucial C-C bond between the two heterocyclic rings.

A representative multi-step sequence can be outlined as follows:

Bromination of Pyrimidine : The synthesis may start with a pyrimidine ring that is halogenated at the 5-position. Using a brominating agent like N-bromosuccinimide (NBS) introduces a reactive handle for subsequent coupling reactions.

Preparation of the Piperidine Component : A piperidine ring, often with a protecting group on the nitrogen (e.g., a benzyl (B1604629) or Boc group), is functionalized to participate in the coupling reaction. For instance, a protected 4-piperidone (B1582916) can be converted into a suitable organometallic reagent.

Coupling Reaction : A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, can be employed to link the 5-bromopyrimidine (B23866) with the functionalized piperidine derivative. This step is critical for forming the core structure.

Deprotection (Debenzylation/Elimination) : The protecting group on the piperidine nitrogen is removed in a final step. For a benzyl group, catalytic hydrogenation is a common method for its removal (debenzylation). researchgate.net For a Boc group, treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane is effective. nih.gov

Salt Formation : The final free base is then treated with hydrochloric acid to yield the stable and often more crystalline this compound salt.

This modular approach allows for the synthesis of a wide array of analogs by simply varying the starting pyrimidine or piperidine components. nih.gov

| Step | Description | Typical Reagents | Reference |

|---|---|---|---|

| 1 | Bromination | Pyrimidine, N-Bromosuccinimide (NBS) | |

| 2 | Coupling | 5-Bromopyrimidine, Piperidine-boronic acid derivative, Palladium catalyst | |

| 3 | Deprotection (Debenzylation) | Hydrogen gas (H₂), Palladium on Carbon (Pd/C) | researchgate.net |

| 4 | Deprotection (Boc-Elimination) | Trifluoroacetic Acid (TFA) or HCl in Dioxane | nih.gov |

Catalytic Hydrogenation in Compound Preparation

Catalytic hydrogenation is a versatile and indispensable tool in the synthesis of this compound and its analogs. It is primarily employed in two key transformations: the reduction of a pyridine (B92270) ring to a piperidine ring and the cleavage of protecting groups. researchgate.netnih.gov

Pyridine Reduction : One synthetic pathway involves the construction of a 5-(pyridin-4-yl)pyrimidine (B1625452) intermediate. The aromatic pyridine ring can then be fully reduced to the saturated piperidine ring. This hydrogenation is typically carried out under hydrogen pressure using heterogeneous catalysts like rhodium on carbon (Rh/C) or ruthenium-based catalysts. organic-chemistry.org

Debenzylation : In many synthetic routes, the piperidine nitrogen is protected with a benzyl group to prevent unwanted side reactions. This protecting group can be efficiently removed via catalytic hydrogenation. researchgate.net The process, known as hydrogenolysis or debenzylation, typically uses a palladium on carbon (Pd/C) catalyst. researchgate.net The reaction is clean and often proceeds with high yield, liberating the secondary amine of the piperidine ring, which can then be protonated to form the hydrochloride salt.

The choice of catalyst and reaction conditions is critical to ensure the desired transformation occurs without affecting other functional groups in the molecule. researchgate.net

| Application | Substrate | Common Catalyst | Product | Reference |

|---|---|---|---|---|

| Pyridine Ring Reduction | 5-(Pyridin-4-yl)pyrimidine | Rh/C, RuCl₃ | 5-(Piperidin-4-yl)pyrimidine | organic-chemistry.org |

| Protecting Group Removal | 5-(1-Benzylpiperidin-4-yl)pyrimidine | Pd/C, Pt/C | 5-(Piperidin-4-yl)pyrimidine | researchgate.net |

Optimization of Reaction Conditions

To ensure the viability of a synthetic route for larger-scale production, optimization of reaction conditions is crucial. This process aims to maximize product yield, minimize reaction times, and ensure high purity. nih.gov For the synthesis of pyrimidine-piperidine compounds, key steps such as cross-coupling and hydrogenation are often the focus of optimization studies. researchgate.net

Parameters that are typically optimized include:

Catalyst Selection and Loading : In both coupling and hydrogenation reactions, screening different catalysts (e.g., various palladium or platinum catalysts) and adjusting the amount used can dramatically impact reaction efficiency and selectivity. researchgate.net

Solvent System : The choice of solvent can influence the solubility of reactants and the reaction rate. For instance, using polar aprotic solvents in coupling reactions or specific alcohols in hydrogenation can lead to improved outcomes. researchgate.net

Temperature and Pressure : These parameters are particularly important in catalytic hydrogenation. Adjusting temperature and hydrogen pressure can control the reaction rate and prevent over-reduction or side reactions. researchgate.netgoogle.com

Reaction Time : Monitoring the reaction progress allows for the determination of the optimal time needed for completion, avoiding the formation of degradation products from prolonged reaction times. google.com

Recent advances also focus on developing greener synthetic methods, for example, by using more environmentally benign solvents or catalysts that can be recycled and reused. nih.gov

| Parameter | Considerations | Reference |

|---|---|---|

| Catalyst | Type (e.g., Pd, Pt, Rh), loading (mol%), and reusability. | researchgate.netnih.gov |

| Solvent | Polarity, solubility of reactants, and environmental impact. | researchgate.netnih.gov |

| Temperature | Balancing reaction rate with potential for side reactions or degradation. | google.com |

| Pressure | Primarily for hydrogenation reactions to control the rate and efficiency. | researchgate.net |

General Synthetic Approaches for Pyrimidine-Piperidine Hybrid Systems

Beyond the specific routes to the title compound, general methods for constructing the pyrimidine core and attaching the piperidine moiety are fundamental to this area of chemistry.

Biginelli Reaction for Pyrimidine Core Construction

The Biginelli reaction is a classic and powerful one-pot, three-component reaction for synthesizing dihydropyrimidinones, which are valuable precursors to a wide range of pyrimidine derivatives. nih.govdnu.dp.ua The standard reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. nih.govresearchgate.net

This reaction is highly valued for several reasons:

Atom Economy and Efficiency : It combines three molecules in a single step, which is highly efficient.

Structural Diversity : By varying the three starting components, a vast library of substituted pyrimidines can be generated. nih.govbiomedres.us This diversity allows for the creation of pyrimidine cores that can be further elaborated into complex targets like pyrimidine-piperidine hybrids. nih.gov

While the classic Biginelli reaction produces dihydropyrimidines, subsequent oxidation or other functional group manipulations can yield the fully aromatic pyrimidine ring required for compounds like 5-(piperidin-4-yl)pyrimidine.

| Component 1 | Component 2 | Component 3 | Primary Product | Reference |

|---|---|---|---|---|

| Aldehyde (R-CHO) | β-Ketoester (e.g., Ethyl Acetoacetate) | Urea or Thiourea | Dihydropyrimidinone/-thione | nih.govdnu.dp.ua |

Nucleophilic Aromatic Substitution (SNAr) in Pyrimidine Synthesis

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings like pyrimidine. rsc.org This reaction is particularly useful for introducing the piperidine moiety onto a pre-formed pyrimidine ring.

The process involves the reaction of a pyrimidine bearing a good leaving group (typically a halogen like chlorine or fluorine) at one of its electrophilic carbon atoms (C2, C4, or C6) with a nucleophile, in this case, the nitrogen atom of a piperidine derivative. nih.govresearchgate.net

Key aspects of SNAr in this context include:

Regioselectivity : The pyrimidine ring has multiple positions susceptible to nucleophilic attack. The C4 and C6 positions are generally more reactive than the C2 position. stackexchange.comnih.gov When multiple leaving groups are present, the reaction can often be controlled to achieve selective substitution at the more reactive site. nih.gov

Reaction Conditions : The reaction is typically carried out in a polar aprotic solvent, and sometimes requires heat or the use of a base to facilitate the reaction. nih.gov Greener methods using alternative solvents like polyethylene (B3416737) glycol (PEG) have also been developed. nih.gov

SNAr provides a direct and reliable method for forging the C-N bond between the pyrimidine and piperidine rings, making it a widely used strategy in the synthesis of these hybrid molecules. researchgate.net

| Electrophile | Nucleophile | Leaving Group (X) | Typical Conditions | Reference |

|---|---|---|---|---|

| Halo-pyrimidine | Piperidine derivative | -Cl, -F, -Br | Polar aprotic solvent (e.g., DMF, MeCN), Base (e.g., K₂CO₃, NEt₃) | nih.govnih.gov |

Intramolecular Cyclization Techniques for Piperidine Ring Formation

The formation of the piperidine ring is a critical step in the synthesis of this compound. Intramolecular cyclization represents a powerful strategy to construct this key heterocyclic system. mdpi.com These reactions involve a precursor molecule that contains both the nitrogen atom and the necessary carbon chain, which then closes to form the six-membered ring.

A variety of metal-catalyzed and electrophilic cyclization methods have been developed. mdpi.com For instance, a facile base-mediated intramolecular cyclization known as the Dieckmann reaction can be used to produce key piperidin-4-one ester intermediates, which are then decarboxylated to afford the desired substituted piperidone. beilstein-journals.org Another approach involves the intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones, which yields heterocycles with high trans-selectivity. organic-chemistry.org

A highly efficient one-pot synthesis of 3-azidopiperidines has been developed through the intramolecular cyclization of unsaturated amines, which allows for the nucleophilic installation of an azide (B81097) group. nih.gov This method is significant because it provides access to the anti-Markovnikov adduct, complementing other olefin amino functionalization methods. nih.gov The strategy has been further expanded to include the direct incorporation of various nitrogen nucleophiles, offering a rapid and modular route to 3-amino and 3-amidopiperidines, which are valuable for pharmaceutical development. nih.gov

The table below summarizes various intramolecular cyclization techniques for piperidine ring formation.

| Cyclization Strategy | Key Features | Substrate Example | Product Type | Ref |

| Dieckmann Condensation | Base-mediated intramolecular cyclization of a diester. | Diester with N-protection | Piperidin-4-one ester | beilstein-journals.org |

| Reductive Hydroamination | Acid-mediated cascade of alkynes. | Unsaturated amines | Polysubstituted piperidines | mdpi.com |

| Azide Reductive Cyclization | One-pot reaction involving an aldehyde. | Aldehyde with an azide group | Hydroxypiperidine carboxylic acid | nih.gov |

| Nucleophilic Azide Installation | One-pot intramolecular cyclization of unsaturated amines. | Unsaturated amine | 3-Azidopiperidine | nih.gov |

Intramolecular Radical C-H Amination/Cyclization Approaches

Intramolecular radical C-H amination and cyclization have emerged as powerful methods for the synthesis of piperidine rings. nih.gov These approaches offer novel pathways for C-N bond formation by activating otherwise inert C-H bonds.

Several catalytic systems have been developed to facilitate this transformation. For example, cobalt(II) catalysts have been used for the radical intramolecular cyclization of linear amino-aldehydes, producing piperidines in good yields. mdpi.com However, this method can sometimes lead to the formation of a linear alkene by-product due to a competitive 1,5-H-transfer process. mdpi.com Copper-catalyzed systems have also been employed for intramolecular radical C-H amination/cyclization. nih.govresearchgate.net These reactions can proceed via different mechanisms depending on the copper source and reaction conditions. nih.gov For instance, 2-aminoaryl methyl ketones can undergo intramolecular oxidative C–H amination using a Cu(I) catalyst under an oxygen atmosphere to form isatins, a related heterocyclic system. rsc.org

A notable example involves the enantioselective cyanidation of fluorosubstituted amines using a chiral copper(II) catalyst, followed by cyclization of the resulting aminonitriles with DIBAL-H to yield chiral piperidines. nih.gov This methodology was instrumental in the asymmetric synthesis of the anticancer drug, Niraparib. nih.gov

The table below outlines different catalytic systems used in intramolecular radical cyclization for piperidine synthesis.

| Catalytic System | Substrate Type | Key Features | Ref |

| Cobalt(II) | Linear amino-aldehydes | Effective for piperidine and pyrrolidone synthesis; potential for alkene by-product formation. | mdpi.com |

| Copper(I)/(II) | Aminonitriles | Used in the asymmetric synthesis of Niraparib; proceeds via a radical-mediated C-H cyanation. | nih.gov |

| Electrolysis | Not specified | An alternative method for initiating intramolecular radical C-H amination/cyclization. | nih.govresearchgate.net |

| Gold(I) | Alkyl-substituted aryls | Catalyzes benzylic C-H aminations via an intermolecular hydride transfer mechanism. | rsc.org |

Strategies for Chemical Derivatization and Compound Library Synthesis

The 5-(Piperidin-4-yl)pyrimidine core is a versatile scaffold for chemical derivatization, allowing for the synthesis of large compound libraries for drug discovery programs. mdpi.com These libraries are crucial for structure-activity relationship (SAR) studies and for optimizing the pharmacological properties of lead compounds.

One common strategy involves modifying the piperidine nitrogen. For example, a series of compounds bearing 1,3,4-oxadiazole (B1194373) and piperidine moieties were synthesized where the piperidine nitrogen was functionalized with a (4-chlorophenyl)sulfonyl group. scielo.br Subsequent derivatization involved reactions at a mercapto group on the oxadiazole ring with various alkyl/aralkyl halides. scielo.br

Another approach focuses on modifying substituents on the pyrimidine or piperidine rings. In the development of inhibitors for Protein Kinase B (Akt), researchers started with a 4-amino-4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine scaffold. nih.gov To improve pharmacokinetic properties like bioavailability, the benzyl group was replaced with a carboxamide linker, leading to the identification of potent and orally bioavailable 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. nih.gov

A recent study from 2024 detailed the discovery of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as agonists of human caseinolytic protease P (HsClpP) for treating hepatocellular carcinoma. nih.gov This work highlights a strategy where the pyrimidine ring of the initial scaffold is replaced by a bioisosteric 1,2,4-oxadiazole (B8745197) ring, demonstrating how modifications to the core heterocycle can lead to novel biological activities. nih.gov General chemical derivatization strategies, such as dimethylation and alkylamidation, can also be employed to improve properties like hydrophobicity and mass spectrometry fragmentation, which aids in the identification of peptides in immunopeptidomics and can be conceptually applied to small molecule libraries. nih.gov

The table below presents examples of derivatization strategies for piperidine-containing scaffolds.

| Core Scaffold | Derivatization Strategy | Resulting Compound Class | Therapeutic Target/Application | Ref |

| 4-Amino-4-benzylpiperidine | Variation of linker group between piperidine and lipophilic substituent. | Piperidine-4-carboxamides | Protein Kinase B (Akt) inhibitors | nih.gov |

| Piperidine | Sulfonylation of piperidine nitrogen and N-alkylation of an attached oxadiazole ring. | 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-substituted-1,3,4-oxadiazoles | Antibacterial, Urease inhibitors | scielo.br |

| 5-(Piperidin-4-yl)pyrimidine | Bioisosteric replacement of the pyrimidine ring with a 1,2,4-oxadiazole. | 5-(Piperidin-4-yl)-1,2,4-oxadiazole derivatives | HsClpP agonists for hepatocellular carcinoma | nih.gov |

Molecular Mechanisms of Action and Biological Target Engagement

Enzyme and Receptor Modulation Profiles

The core structure of 5-(Piperidin-4-yl)pyrimidine (B3281410) serves as a versatile scaffold that has been explored for its inhibitory and modulatory effects across different biological pathways.

Renin Inhibition

The renin-angiotensin-aldosterone system is a critical regulator of blood pressure, and its initial rate-limiting step is catalyzed by the aspartyl protease renin. digitellinc.com Consequently, renin is a significant therapeutic target for managing hypertension and related cardiovascular and renal diseases. digitellinc.comnih.gov Structure-based drug design has led to the development of potent renin inhibitors based on a pyrimidine (B1678525) scaffold. digitellinc.com

Researchers have successfully designed N-(piperidin-3-yl)pyrimidine-5-carboxamide derivatives that demonstrate substantial renin inhibitory activity. digitellinc.com Through rational design, including the introduction of a basic amine to interact with the catalytic aspartic acids and optimizing interactions with the S1/S3 binding pockets, a remarkable increase in potency was achieved. digitellinc.com For instance, the optimization of an initial fragment-based hit led to a compound that was 65,000-fold more potent. digitellinc.com This enhancement was confirmed by X-ray crystallography, which showed the inhibitor binding within the active site and inducing a conformational change in the enzyme. nih.gov These piperidine-pyrimidine amides are considered promising drug candidates due to their enzymatic inhibitory activity. nih.gov

Table 1: Renin Inhibition by Piperidine-Pyrimidine Derivatives

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| N-(Piperidin-3-yl)pyrimidine-5-carboxamides | Human Renin | A derivative showed a 65,000-fold potency increase over the initial hit compound through structure-based design. | digitellinc.com |

| Piperidine-type renin inhibitors | Human Renin | Potent and long-lasting blood pressure-lowering effects observed in animal models. | nih.gov |

HIV-1 Reverse Transcriptase Inhibition

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy. The piperidine-linked aminopyrimidine structure has been identified as a promising scaffold for new NNRTIs. researchgate.netfrontiersin.org A series of novel piperidin-4-yl-aminopyrimidine derivatives were designed by fusing pharmacophore templates from existing successful inhibitors.

These compounds have demonstrated potent activity against wild-type HIV-1, with many showing EC50 values in the single-digit nanomolar range. Significantly, certain N-benzyl and N-phenyl derivatives retain high potency against a wide array of drug-resistant mutant viruses, including the challenging K103N/Y181C and Y188L mutants. researchgate.netfrontiersin.org The mechanism of action is the allosteric inhibition of the reverse transcriptase enzyme, which has been validated through in vitro assays showing lower IC50 values for selected compounds compared to the established NNRTI, nevirapine.

Table 2: Activity of Piperidin-4-yl-aminopyrimidine Derivatives against HIV-1

| Compound Series | Target | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| Piperidin-4-yl-aminopyrimidine derivatives | Wild-type HIV-1 | EC50 | Single-digit nanomolar concentrations. | |

| N-benzyl derivatives | Resistant HIV-1 mutants (K103N/Y181C, Y188L) | Potency | Retained potency against resistant strains. | researchgate.net |

| N-phenyl derivatives | Wild-type and resistant HIV-1 | Potency | Very potent against a broad range of NNRTI-resistant viruses. | frontiersin.org |

| Selected derivatives | HIV-1 Reverse Transcriptase | IC50 | Lower IC50 values than nevirapine. |

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition

The PI3K/Akt signaling pathway is crucial for cell proliferation and survival, and its deregulation is common in cancer. While direct inhibition of PI3Kδ by 5-(Piperidin-4-yl)pyrimidine hydrochloride has not been specifically reported in the searched literature, related structures have been investigated as inhibitors of this pathway. For example, derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide have been developed as potent, ATP-competitive inhibitors of Protein Kinase B (Akt), a key downstream component of the PI3K signaling pathway. These findings suggest that the pyrimidine-piperidine scaffold has the potential to be adapted for targeting kinases within this critical cellular pathway.

Aryl Hydrocarbon Receptor (AhR) and Glucocorticoid Receptor (GR) Modulation

The Aryl Hydrocarbon Receptor (AhR) and the Glucocorticoid Receptor (GR) are ligand-activated transcription factors that play important roles in immunity and cellular metabolism. There is significant crosstalk between their signaling pathways. In vitro studies have been conducted on a selection of pyrimidine and piperidine (B6355638) derivatives to test their ability to activate or deactivate these receptors. The research demonstrated that while the tested compounds could activate AhR and GR, their agonistic activity was much weaker than that of the respective positive controls, dioxin and dexamethasone. However, some of the derivatives were found to act as antagonists, inhibiting the action of the positive controls. This suggests that compounds based on the pyrimidine-piperidine scaffold could serve as modulators of AhR and GR activity.

Acetylcholinesterase (AChE) and Urease Inhibition

Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease. Research into novel AChE inhibitors has included pyrimidine derivatives. A study on a series of novel pyrimidine derivatives found that they exhibited effective inhibition against AChE, with inhibitory constant (Ki) values in the nanomolar range.

Table 3: Acetylcholinesterase (AChE) Inhibition by Pyrimidine Derivatives

| Compound Class | Target Enzyme | Inhibition Constant (Ki) Range | Reference |

|---|---|---|---|

| Novel pyrimidine derivatives | Acetylcholinesterase (AChE) | 33.15 ± 4.85 – 52.98 ± 19.86 nM |

Urease is a nickel-dependent enzyme that is a target for treating infections, particularly those caused by Helicobacter pylori. While no direct data exists for this compound, related heterocyclic compounds have been evaluated. A series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives were synthesized and showed potent urease inhibition, with some compounds having IC50 values significantly lower than the standard inhibitor, thiourea. The most active compounds in that study had IC50 values as low as 2.0 ± 0.73 µM.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are key mediators of inflammation and are overexpressed in some cancers. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, specifically as inhibitors of COX enzymes. Studies have focused on developing pyrimidine derivatives as selective COX-2 inhibitors, which could offer therapeutic benefits while potentially reducing the side effects associated with non-selective NSAIDs. Additionally, piperine, a natural compound containing a piperidine ring, has been shown to inhibit COX-2 expression through the downregulation of several signaling pathways. These findings indicate that the pyrimidine and piperidine moieties are relevant scaffolds for the design of COX inhibitors.

Lipoxygenase Inhibition

Derivatives of piperidine pyrimidine have emerged as a noteworthy class of heterocyclic compounds in the search for enzyme inhibitors. nih.gov Specifically, piperidine pyrimidine amides have garnered scientific interest for their potential therapeutic applications, including their activity as enzyme inhibitors. nih.gov In this context, researchers have designed and synthesized a series of novel hybrids combining piperidine pyrimidine with cinnamic acid amides to evaluate their antioxidant and anti-inflammatory properties. nih.gov

Lipoxygenases (LOXs) are crucial enzymes in the regulation of inflammatory processes, as they produce potent mediators like leukotrienes. nih.gov The inhibitory potential of these pyrimidine derivatives against lipoxygenase was assessed. Among the synthesized compounds, a pyrimidine derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid, demonstrated the highest inhibitory activity at 82%. nih.gov Another compound, the pyrimidine derivative of 3-(2-thienyl)acrylic acid, also showed significant inhibition at 78%. nih.gov It is suggested that the presence of an additional double bond in the most active compound may enhance its activity by mimicking the natural substrate of the enzyme. nih.gov

Inhibition of Lipoxygenase by Pyrimidine Derivatives

| Compound | Derivative of | Lipoxygenase Inhibition (%) | Reference |

|---|---|---|---|

| Compound 7 | (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid | 82% | nih.gov |

| Compound 5 | 3-(2-thienyl)acrylic acid | 78% | nih.gov |

| Compound 8 | Not Specified | Inactive | nih.gov |

| Compound 9 | Not Specified | Inactive | nih.gov |

G-protein Coupled Receptor 119 (GPR119) Agonism

The G-protein coupled receptor 119 (GPR119) is a key target in the development of treatments for type 2 diabetes due to its expression in pancreatic β-cells and gastrointestinal enteroendocrine cells. acs.org Agonists of GPR119 can stimulate glucose-dependent insulin (B600854) release and promote the secretion of incretins like GLP-1. acs.org The 5-(piperidin-4-yl)pyrimidine scaffold has been instrumental in developing potent GPR119 agonists.

One area of research involved the optimization of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. nih.gov The introduction of an N-trifluoromethyl group was found to significantly boost GPR119 agonist activity while also improving the human ether-à-go-go-related gene (hERG) inhibition profile. nih.gov Further optimization led to the identification of compound 27 (N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine) as a potent and orally bioavailable GPR119 agonist. nih.gov

Another series of pyridone-containing GPR119 agonists led to the discovery of BMS-903452. acs.org This compound, 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one , proved to be a potent and selective agonist that was effective in animal models of diabetes. acs.org Additionally, a series of fused pyrimidine derivatives have been synthesized and evaluated, with several analogs showing high GPR119 agonistic activity. nih.gov

Activity of GPR119 Agonists with a Piperidinyl-Pyrimidine Moiety

| Compound | Description | Activity | Reference |

|---|---|---|---|

| Compound 27 | N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivative | Potent and orally bioavailable GPR119 agonist | nih.gov |

| BMS-903452 | Pyridone containing a 1-(5-chloropyrimidin-2-yl)piperidin-4-yl moiety | Potent and selective GPR119 agonist | acs.org |

| AS1669058 | Small molecule GPR119 agonist | EC₅₀ = 0.11 μM | nih.gov |

Adenosine (B11128) A2A Receptor Antagonism and Inverse Agonism

The adenosine A2A receptor (A2AAR) is a promising therapeutic target for neurodegenerative disorders such as Parkinson's disease and for cancer immunotherapy. nih.govnih.gov Antagonists and inverse agonists of the A2AAR can help mitigate neuroinflammation and prevent tumor immune escape. nih.govmdpi.com A series of 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives containing piperidine and piperazine (B1678402) moieties were designed and evaluated as human A2AAR antagonists/inverse agonists. nih.govnih.gov

The study identified a number of potent and selective hA2A AR inverse agonists. nih.govnih.gov Among these, compound 11 (2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine) showed the highest binding affinity for the A2AAR with a Ki of 8.62 nM and a potent inverse agonist activity with an IC50 of 7.42 nM. nih.govnih.gov While this specific compound contains a piperazine, the study also included piperidine-containing derivatives, establishing the utility of the broader structural class in targeting the A2AAR. nih.gov

Activity of Thiazolo[5,4-d]pyrimidine Derivatives at the Adenosine A₂A Receptor

| Compound | A₂A AR Binding Affinity (Ki) | A₂A AR Inverse Agonist Potency (IC₅₀) | Reference |

|---|---|---|---|

| Compound 11 (piperazine-containing) | 8.62 nM | 7.42 nM | nih.govnih.gov |

Histamine (B1213489) H3 Receptor and Sigma-1 Receptor Ligand Activity

There is significant interest in developing dual-acting ligands that can modulate multiple targets to treat complex conditions like neuropathic pain. nih.gov The histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R) are both important targets in the central nervous system. nih.govugr.es Research has revealed that piperidine-based derivatives can act as potent dual antagonists for both H3R and σ1R. ugr.esunisi.it

A critical finding from these studies is that the piperidine moiety is a crucial structural feature for achieving high dual affinity. nih.govugr.esacs.org When comparing closely related compounds, those with a piperidine core show significantly higher affinity for the σ1R than their piperazine counterparts. nih.govugr.es This is attributed to the ability of the protonated piperidine ring to form a key salt bridge interaction with the Glu172 residue within the σ1R binding pocket. nih.govacs.org Molecular modeling and in vitro testing identified several piperidine derivatives as high-affinity dual H3R/σ1R antagonists with negligible action at other histamine receptor subtypes. nih.govugr.es

Binding Affinities of Piperidine Derivatives at Histamine H₃ and Sigma-1 Receptors

| Compound | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) | Reference |

|---|---|---|---|

| Compound 5 | 7.70 | 3.64 | ugr.es |

| Compound 11 | 6.2 | 1.5 | ugr.es |

| Compound 12 | 1.6 | 5.0 | ugr.es |

| KSK68 (piperidine derivative) | High Affinity | High Affinity | nih.govacs.org |

| KSK67 (piperazine derivative) | High Affinity | Significantly different (lower) affinity | nih.govacs.org |

Glycogen Synthase Kinase 3 (GSK3) and Plasmodial Protein Kinase 6 (PfPK6) Inhibition

Glycogen synthase kinase 3 (GSK-3) is a regulatory kinase that has been identified as a therapeutic target for a variety of diseases. nih.govrcsb.org The pyrimidine scaffold has been utilized to develop novel GSK-3 inhibitors. One study discovered a series of [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones as potent GSK-3 inhibitors, with some compounds reaching low nanomolar activity. nih.gov

Further research into pyrimidine-based structures showed that transforming a 2-phenylmorpholine (B1329631) moiety into a 2-phenylpiperazine (B1584378) moiety in a series of pyrimidin-4-ones led to potent GSK-3β inhibitors. nih.gov Docking studies suggested that the nitrogen atom of the piperazine ring forms a new hydrogen bond that contributes to the increased activity. nih.gov While these studies focus on pyrazolopyrimidine and piperazine-pyrimidinone scaffolds, they highlight the potential of related heterocyclic systems in targeting GSK-3.

No specific research findings were available regarding the inhibition of Plasmodial Protein Kinase 6 (PfPK6) by this compound or its direct derivatives within the scope of the search.

Activity of Pyrazolopyrimidine Derivatives as GSK-3 Inhibitors

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones | GSK-3 | Low nanomolar range | nih.gov |

| 2-(3-phenylpiperazin-1-yl)-pyrimidin-4-ones | GSK-3β | Potent inhibition | nih.gov |

Protein Kinase B (Akt) Inhibition

Protein Kinase B (Akt) is a critical serine/threonine kinase in signaling pathways that regulate cell survival and proliferation, and it is frequently hyperactivated in various cancers. nih.govnih.gov This makes Akt a prime target for anticancer drug development. A series of potent Akt inhibitors have been designed featuring a piperidin-4-yl side chain. nih.gov One such compound, 10h , was identified as a potent pan-Akt inhibitor with an IC50 of 24.3 nM for AKT1, and it was shown to induce apoptosis in prostate cancer cells. nih.gov

Another successful series of Akt inhibitors are the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. nih.govacs.org These compounds were developed from earlier leads and demonstrated potent, ATP-competitive inhibition of Akt with high selectivity over related kinases like PKA. nih.govacs.org The optimization of this series led to orally bioavailable compounds that could modulate Akt signaling biomarkers in vivo and inhibit tumor growth in xenograft models. nih.govacs.org For instance, compound 2 (CCT128930) was a potent ATP-competitive inhibitor of PKBβ. nih.govacs.org

Inhibitory Activity of Piperidinyl-Pyrimidine Derivatives against Akt/PKB

| Compound | Description | Target | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|---|

| 10h | Piperidin-4-yl side chain derivative | AKT1 | 24.3 nM | nih.gov |

| CCT128930 (Compound 2) | 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | PKBβ | Potent inhibitor | nih.govacs.org |

| 5q | General Akt inhibitor structure | AKT1 | 69.7% inhibition at 50 nM | nih.gov |

| 5t | General Akt inhibitor structure | AKT1 | 65.5% inhibition at 50 nM | nih.gov |

Fibroblast Growth Factor Receptor 3 (FGFR3) Inhibition

Fibroblast growth factor receptor 3 (FGFR3) is an attractive therapeutic target for cancers that harbor genetic alterations in the FGFR gene, such as bladder cancer. nih.gov The pyrimidine scaffold has been a foundation for developing potent FGFR3 inhibitors. Through optimization of a lead compound, researchers identified the pyrimidine derivative 20b , which demonstrated enhanced FGFR3 inhibitory activity and increased systemic exposure. nih.gov

The structure-activity relationship studies revealed that key modifications, such as replacing the linker at the 5-position of the pyrimidine scaffold and introducing two fluorine atoms into a connected phenyl ring, were crucial for improving potency. nih.gov Molecular dynamics simulations suggested that a fluorine atom in compound 20b interacts with the main chain of Asp635 via a hydrogen bond, enhancing its inhibitory effect. nih.gov Other related scaffolds, such as 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives, have also shown high potency against FGFRs, including FGFR3 and FGFR4, which are involved in hepatocellular carcinoma. nih.gov

Activity of Pyrimidine Derivatives as FGFR Inhibitors

| Compound | Target | Key Finding | Reference |

|---|---|---|---|

| Compound 20b | FGFR3 | Potent inhibitor with enhanced systemic exposure | nih.gov |

| GNF-7 | FGFR1-4 | Highly potent pan-FGFR inhibitor | nih.gov |

| SIJ1263 | FGFR4 | IC₅₀ < 1 nM; highly potent, may overcome drug resistance | nih.gov |

Other Proposed Biological Mechanisms

Scientific investigation into the precise biological activities of this compound is an area of ongoing research. While the broader class of pyrimidine-containing molecules has been explored for various therapeutic applications, specific data on this compound remains limited. This section will address the proposed, yet currently unsubstantiated, biological mechanisms related to this specific molecule.

The B-raf kinase is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell proliferation and survival. medchemexpress.com Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the kinase, driving the development of numerous cancers, including melanoma. nih.govnih.gov Consequently, the development of B-raf inhibitors has been a significant focus of cancer research. nih.govnih.gov

While various pyrimidine-based compounds have been investigated as potential B-raf inhibitors, a comprehensive review of the scientific literature and patent databases did not yield any direct evidence that this compound specifically acts as an inhibitor of Protein Serine/Threonine-Protein Kinase B-raf. Research in this area has focused on more structurally complex pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidin-2-one and pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds, which have demonstrated B-raf inhibitory activity. nih.govbioengineer.org However, no studies were found that specifically name or provide data for this compound in this context.

Ikaros Family Zinc Finger 2 (IKZF2), also known as Helios, is a transcription factor crucial for the function and stability of regulatory T cells (Tregs), which play a significant role in suppressing the anti-tumor immune response. nih.govresearchgate.net The targeted degradation of IKZF2 has emerged as a promising strategy in cancer immunotherapy. researchgate.netnih.gov This is often achieved using "molecular glue" degraders, which are small molecules that induce an interaction between the target protein and an E3 ubiquitin ligase, leading to the target's destruction. bioengineer.org

Recent advancements in this field have led to the development of potent and selective IKZF2 degraders, such as PVTX-405 and NVP-DKY709. medchemexpress.comresearchgate.netnih.gov These molecules are characterized by complex chemical structures that include moieties capable of binding to both IKZF2 and the E3 ligase cereblon (CRBN). researchgate.netnih.govresearchgate.net For instance, the degrader PVTX-405 has a multi-ring structure and is shown to be a selective IKZF2 degrader with a DC50 of 0.7 nM and a Dmax of 91%. medchemexpress.comresearchgate.net

A thorough search of the available scientific literature revealed no studies that identify or test this compound for IKZF2 degrader activity. The chemical structure of this compound is substantially different and less complex than that of known IKZF2 molecular glue degraders. Therefore, there is currently no scientific basis to characterize it as an IKZF2 degrader.

Preclinical Biological Evaluation and Therapeutic Potential

In Vitro Biological Activity Assessments

In vitro studies are fundamental in preclinical research, offering insights into the intrinsic activity of a compound at a cellular and molecular level. For pyrimidine (B1678525) derivatives, these assessments have unveiled a diverse range of biological effects.

The pyrimidine scaffold is a constituent of various clinically used antimicrobial agents. nih.gov Derivatives incorporating this heterocyclic ring have demonstrated a broad range of antimicrobial activities. researchgate.net Studies on various substituted pyrimidines have reported antibacterial, antifungal, antiviral, antitubercular, and antimalarial properties. nih.govresearchgate.net

For instance, certain pyrimidine derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria. niscpr.res.in Similarly, antifungal activity against species like Candida albicans and Aspergillus flavus has been observed. nih.gov The structural versatility of the pyrimidine nucleus allows for modifications that can enhance potency and broaden the spectrum of activity. researchgate.net Some pyrimidine-piperazine hybrids have demonstrated antibacterial effects, and other derivatives have shown potential against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of tuberculosis. mdpi.com The combination of a pyrimidine ring with other heterocyclic systems, such as oxadiazole and piperidine (B6355638), has also been explored to develop potent antibacterial agents. researchgate.net Furthermore, pyrimido[4,5-d]pyrimidine derivatives have been identified as potential antiviral agents, particularly against human coronavirus 229E (HCoV-229E). mdpi.com

Table 1: Examples of Antimicrobial Activity of Pyrimidine Derivatives

| Compound Type | Organism(s) | Activity Metric (e.g., MIC) | Reference |

|---|---|---|---|

| Pyridine-based compounds | B. subtilis, S. aureus, P. aeruginosa, E. coli | MIC = 6.25–12.5 μg/mL | mdpi.com |

| Pyridine-based compounds | C. albicans, C. gabrata | MIC = 12.5 μg/mL | mdpi.com |

| Chrysin-pyrimidine-piperazine hybrids | Various bacteria | Not specified | mdpi.com |

| Pyrimido[4,5-d]pyrimidines | Human coronavirus 229E | Not specified | mdpi.com |

The pyrimidine scaffold is a cornerstone in the development of anticancer drugs, with derivatives exhibiting significant antiproliferative effects across a multitude of cancer cell lines. nih.govresearchgate.net These compounds can interfere with cellular processes crucial for cancer cell growth and survival. nih.gov For example, various pyrazolo[3,4-d]pyrimidines have been shown to induce apoptosis and inhibit cell proliferation in solid tumors like glioblastoma and hematological tumors. mdpi.com

Derivatives such as 2-arylamino-4-(piperidin-4-yloxy)pyrimidines have been investigated as potent inhibitors of EGFRT790M/L858R kinase, a key target in non-small cell lung cancer (NSCLC), showing low micromolar IC50 values against H1975 cell proliferation. nih.gov Similarly, thiazolo[4,5-d]pyrimidine derivatives have been evaluated for their anticancer activity, with some compounds showing potent growth inhibition against melanoma and breast cancer cell lines. mdpi.com The cytotoxic effects of novel pyrimidine-morpholine hybrids have been tested against human colon (SW480) and breast (MCF-7) cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range. frontiersin.org

Table 2: Anticancer Activity of Representative Pyrimidine Derivatives

| Compound/Derivative Class | Cell Line(s) | Activity Metric (IC50) | Reference |

|---|---|---|---|

| Pyrimidine-morpholine hybrid (2g) | SW480 (Colon) | 5.10 ± 2.12 μM | frontiersin.org |

| Pyrimidine-morpholine hybrid (2g) | MCF-7 (Breast) | 19.60 ± 1.13 μM | frontiersin.org |

| Pyrazolo[3,4-d]pyrimidine (cpd 5) | U-87, LN18, LN229, DBTRG (Glioblastoma) | 6.8 µM, 10.8 µM, 6.9 µM, 8.5 µM | mdpi.com |

| 2-arylamino-4-(piperidin-4-yloxy)pyrimidine (9i) | H1975 (NSCLC) | 0.6210 μM | nih.gov |

| Thiazolo[4,5-d]pyrimidine (3b) | C32 (Melanoma) | 24.4 µM | mdpi.com |

| Thiazolo[4,5-d]pyrimidine (3b) | A375 (Melanoma) | 25.4 µM | mdpi.com |

Pyrimidine and its derivatives are recognized for their presence in bioactive compounds that affect the central nervous system (CNS). nih.gov The pyrimidine nucleus is considered a valuable scaffold for developing new drugs with CNS activity. nih.gov Research has highlighted the potential for pyrimidine derivatives to act as anticonvulsant and antidepressant agents. nih.gov Furthermore, the piperidine component in related structures may suggest potential psychoactive properties, making them candidates for neuropharmacological investigation. smolecule.com Certain pyrimidine derivatives have been developed as γ-secretase modulators for potential use in treating Alzheimer's disease. nih.gov

The anti-inflammatory potential of pyrimidine derivatives has been a subject of significant research. nih.govnih.gov Studies have shown that some of these compounds can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, with potency comparable to established anti-inflammatory drugs like meloxicam. nih.gov In addition to enzyme inhibition, these compounds have been observed to reduce the levels of pro-inflammatory mediators such as IL-6 and IL-8 in cellular models of inflammation. nih.gov The anti-inflammatory activity is often accompanied by analgesic effects, as reported for various pyrimidine analogs. researchgate.net

Several studies have investigated the antioxidant properties of pyrimidine derivatives. nih.govijpsonline.com These compounds can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, processes implicated in various diseases. ijpsonline.commdpi.com The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.gov The presence of electron-donating groups on the pyrimidine ring can enhance this radical scavenging activity. ijpsonline.com For example, certain pyrido[2,3-d]pyrimidine derivatives have been shown to be potent inhibitors of lipid peroxidation. mdpi.com

Table 3: Antioxidant Activity of Selected Pyrimidine Derivatives

| Compound Class | Assay | Activity Metric (e.g., IC50) | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine (2a) | Lipoxygenase Inhibition | IC50 = 42 μM | mdpi.com |

| Pyrido[2,3-d]pyrimidine (2f) | Lipoxygenase Inhibition | IC50 = 47.5 μM | mdpi.com |

| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide | DPPH Assay | Not specified | ijpsonline.com |

| Pyrimidinone derivatives (4d, 4j) | DPPH Radical Scavenging | Not specified |

The ability of a drug candidate to cross biological membranes is a critical factor for its oral bioavailability. In vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays, are used to predict this property. Studies on novel 2,4-disubstituted pyrimidines designed as neuronal nitric oxide synthase (nNOS) inhibitors showed that select compounds exhibited good permeability and low efflux in a Caco-2 assay, suggesting potential for oral bioavailability. acs.org Similarly, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for a series of pyrimidine-morpholine hybrids indicated high human intestinal absorption (HIA) rates (92-98%) and moderate Caco-2 cell permeability, suggesting they are well-absorbed. frontiersin.org

Table 4: Permeability Data for Representative Pyrimidine Derivatives

| Compound Class | Assay/Prediction | Result | Reference |

|---|---|---|---|

| 2,4-Disubstituted Pyrimidines | Caco-2 Assay | Good permeability, low efflux | acs.org |

| Pyrimidine-morpholine hybrids | In silico HIA prediction | High absorption (92-98%) | frontiersin.org |

Metabolic Stability in Liver Microsome Assays

Metabolic stability is a critical parameter assessed early in drug discovery to predict the in vivo half-life and clearance of a compound. This is often evaluated using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The assay typically involves incubating the test compound with liver microsomes from various species (e.g., human, rat, mouse) and measuring the rate of its disappearance over time.

Despite the importance of this assay, no specific data on the metabolic stability of 5-(Piperidin-4-yl)pyrimidine (B3281410) hydrochloride in human or other species' liver microsomes has been reported in the accessible scientific literature. Research on other pyrimidine derivatives has highlighted that metabolic stability can be a challenge, with modifications to the pyrimidine ring, such as the addition of chloro or trifluoromethyl groups, being explored to improve this parameter acs.org. However, without direct experimental data, the metabolic fate of 5-(Piperidin-4-yl)pyrimidine hydrochloride remains uncharacterized.

Pharmacodynamic Studies in Preclinical Models

Pharmacodynamic studies are essential to understand the biochemical and physiological effects of a drug candidate on the body. These studies help to elucidate the mechanism of action and the relationship between drug concentration and effect.

Modulation of Signaling Biomarkers In Vivo

In vivo pharmacodynamic studies often involve measuring the modulation of specific signaling biomarkers to confirm that the drug is engaging its intended target and pathway in a living organism. For instance, inhibitors of the Akt signaling pathway have been evaluated by measuring the phosphorylation of Akt and its downstream targets in tumor tissues following oral administration nih.govacs.org.

There are no published in vivo studies that have investigated the effect of this compound on any signaling biomarkers. Therefore, its pharmacodynamic profile and mechanism of action in a biological system have not been elucidated.

In Vivo Efficacy in Disease Models

In vivo efficacy studies in relevant animal models of disease are a crucial step in preclinical drug development to assess the therapeutic potential of a compound.

Antitumor Activity in Human Tumor Xenograft Models

Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for evaluating the antitumor activity of new chemical entities. The efficacy of various pyrimidine derivatives has been demonstrated in such models. For example, inhibitors of the Akt kinase have been shown to inhibit tumor growth in breast cancer xenograft models nih.gov.

However, there is no publicly available data from studies evaluating the antitumor activity of this compound in any human tumor xenograft model.

Glucose Tolerance Improvement in Diabetic Murine Models

The potential of novel compounds to treat type 2 diabetes is often assessed in diabetic murine models by performing an oral glucose tolerance test (oGTT). In these studies, the ability of a compound to reduce blood glucose excursions after a glucose challenge is measured. Several pyrimidine derivatives have been investigated as GPR119 agonists and have shown improvements in glucose tolerance in mice acs.orgnih.gov.

There are no published research findings on the effects of this compound on glucose tolerance in any diabetic murine models.

Antimalarial Activity in Murine Models

The in vivo efficacy of potential antimalarial drugs is tested in murine models of malaria, such as those using Plasmodium berghei. The ability of a compound to reduce parasitemia and prolong the survival of infected mice is evaluated. Hybrid molecules containing a pyrimidine core have been synthesized and tested for their in vivo antimalarial activity nih.gov.

No studies have been published detailing the in vivo antimalarial activity of this compound.

Effects on Motor Dysfunctions in Neurodegenerative Animal Models

Following a comprehensive review of publicly available scientific literature, no preclinical studies evaluating the effects of this compound on motor dysfunctions in animal models of neurodegenerative diseases were identified.

Extensive searches were conducted to locate research investigating this specific compound in the context of conditions such as Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis (ALS), or other disorders characterized by motor impairment. These inquiries did not yield any published data detailing in vivo experiments in relevant animal models that assessed motor function outcomes following the administration of this compound.

Consequently, information regarding the potential efficacy of this compound in ameliorating motor deficits, such as changes in gait, balance, coordination, or strength, in preclinical neurodegenerative models is not available at this time. There are no detailed research findings or data that would permit the construction of a data table as requested.

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Structural Modifications and Their Impact on Biological Potency and Selectivity

Systematic structural modifications of the 5-(piperidin-4-yl)pyrimidine (B3281410) core have been instrumental in defining the SAR for this class of compounds. Alterations to both the pyrimidine (B1678525) and piperidine (B6355638) rings, as well as the linkage between them, have profound effects on biological potency and selectivity.

Modifications of the Pyrimidine Ring: The substitution pattern on the pyrimidine ring is a critical determinant of activity. The position of substituents greatly influences the biological activities of pyrimidine derivatives nih.gov. For instance, in a series of pyrimidine-4-carboxamides, modifications at the 2- and 6-positions of the pyrimidine ring were explored to optimize potency and lipophilicity.

Modifications of the Piperidine Ring: The piperidine moiety offers another crucial point for modification. N-substitution on the piperidine ring has been shown to significantly impact the biological activity of various piperidine-containing compounds. For example, in a series of pyridyl-piperazinyl-piperidine derivatives, the substitution at the piperidine nitrogen was a key factor in modulating receptor affinity. The nature of the substituent, whether it is an aryl, alkyl, or a more complex group, can influence binding to the target protein. Furthermore, the presence of substituents on the piperidine ring itself can affect the compound's conformation and interaction with the target.

The following table summarizes the impact of systematic modifications on the biological activity of 5-(piperidin-4-yl)pyrimidine analogs, based on findings from related pyrimidine-piperidine hybrid studies.

| Modification Site | Type of Modification | General Impact on Potency | General Impact on Selectivity |

| Pyrimidine Ring | Substitution at C2 | Highly sensitive to substituent type; can modulate potency and selectivity. | Can be critical for target selectivity. |

| Pyrimidine Ring | Substitution at C4 | Often involved in key interactions with the target; modifications can drastically alter activity. | Can influence selectivity between different targets. |

| Piperidine Ring | N-substitution | A key handle for modulating potency and pharmacokinetic properties. | Can be tailored to achieve desired selectivity. |

| Piperidine Ring | Ring substitution | Can provide additional interactions with the target and fine-tune binding affinity. | May impact selectivity depending on the target's binding pocket topology. |

Identification of Key Pharmacophoric Features for Target Binding

Pharmacophore modeling is a powerful tool in drug design that helps to identify the essential structural features required for a molecule to interact with a specific biological target nih.govnih.gov. For the 5-(piperidin-4-yl)pyrimidine scaffold, several key pharmacophoric features have been identified through various studies on related compounds. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions.

A general pharmacophore model for this class of compounds often includes:

A hydrogen bond acceptor: The nitrogen atoms of the pyrimidine ring are frequently involved in hydrogen bonding with the target protein.

A hydrogen bond donor: An amine group, if present as a substituent on the pyrimidine ring, can act as a hydrogen bond donor.

A hydrophobic/aromatic feature: Aromatic substituents on the pyrimidine or piperidine ring often engage in hydrophobic or π-π stacking interactions within the binding pocket.

A basic nitrogen atom: The nitrogen atom of the piperidine ring is often protonated at physiological pH and can form crucial ionic interactions with acidic residues in the target's active site.

The spatial arrangement of these features is critical for optimal binding and biological activity. Computational studies, such as 3D-QSAR and molecular docking, have been employed to refine these pharmacophore models and understand the precise binding modes of these inhibitors.

Influence of Substituent Electronic and Steric Properties on Activity

The electronic and steric properties of substituents on both the pyrimidine and piperidine rings play a pivotal role in determining the biological activity of 5-(piperidin-4-yl)pyrimidine derivatives.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can significantly alter the electronic distribution within the molecule, thereby affecting its interaction with the target. For instance, electron-withdrawing groups on an aromatic ring attached to the scaffold can influence the strength of π-π stacking interactions. Conversely, electron-donating groups can enhance the basicity of nearby nitrogen atoms, potentially strengthening hydrogen bonds.

Steric Effects: The size and shape of substituents (steric hindrance) are also critical. Bulky substituents can either enhance binding by occupying a large hydrophobic pocket or decrease activity by causing steric clashes with the target protein. The optimal size of a substituent is highly dependent on the topology of the specific binding site. For example, in some cases, a larger, more sterically demanding group can lead to a significant increase in potency if it can access and fill a specific sub-pocket in the receptor.

The table below provides examples of how substituent properties can influence the activity of pyrimidine-piperidine analogs.

| Ring | Substituent Property | Example | General Effect on Activity |

| Pyrimidine | Electron-withdrawing | Fluoro, Chloro | Can enhance binding through specific interactions or by modulating the electronics of the ring system. |

| Pyrimidine | Electron-donating | Methoxy, Methyl | Can increase electron density and potentially enhance hydrogen bonding capabilities of adjacent atoms. |

| Piperidine | Bulky aromatic group | Phenyl, Naphthyl | May increase potency by occupying hydrophobic pockets, but can also lead to steric hindrance. |

| Piperidine | Small alkyl group | Methyl, Ethyl | Can provide a balance of lipophilicity and size, often leading to favorable interactions. |

Role of Linker Groups in Pyrimidine-Piperidine Hybrid Efficacy

Studies on various hybrid molecules have shown that:

Linker Length: The length of the linker can dramatically affect binding affinity. An optimal linker length allows the two ends of the molecule to simultaneously occupy their respective binding pockets. A linker that is too short may prevent optimal binding, while one that is too long may introduce an entropic penalty. nih.gov

Linker Composition and Rigidity: The atoms composing the linker (e.g., alkyl chains, amides, ethers) and its rigidity also play a significant role. A flexible linker can allow the molecule to adopt multiple conformations, which may be beneficial for binding to a flexible target. Conversely, a more rigid linker can pre-organize the molecule in a bioactive conformation, reducing the entropic cost of binding and potentially increasing potency and selectivity. mdpi.com

For instance, the introduction of an amide linker can provide additional hydrogen bonding opportunities, while a simple alkyl chain primarily contributes to flexibility and lipophilicity.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry can play a critical role in the biological activity of 5-(piperidin-4-yl)pyrimidine derivatives, especially when chiral centers are introduced through substitution on the piperidine ring or on a substituent. The different stereoisomers of a compound can exhibit significantly different potencies and selectivities due to the three-dimensional nature of drug-receptor interactions.

For example, if a substituent is introduced at the 3-position of the piperidine ring, it creates a chiral center, leading to (R) and (S) enantiomers. One enantiomer may fit much better into the binding pocket of the target protein than the other, resulting in a higher binding affinity and greater biological effect. This highlights the importance of synthesizing and testing stereochemically pure compounds to fully understand the SAR and to develop more potent and selective drugs.

Application of Structure-Based Drug Design (SBDD) and Fragment-Based Approaches

Rational drug design methodologies, such as structure-based drug design (SBDD) and fragment-based drug discovery (FBDD), have been successfully applied to the development of potent and selective inhibitors based on the 5-(piperidin-4-yl)pyrimidine scaffold.

Structure-Based Drug Design (SBDD): SBDD utilizes the three-dimensional structural information of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, to design ligands that can bind with high affinity and selectivity nih.govresearchgate.net. By visualizing the binding pocket, medicinal chemists can design modifications to the 5-(piperidin-4-yl)pyrimidine core that introduce favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) and avoid steric clashes. This approach has been instrumental in optimizing lead compounds by iteratively designing, synthesizing, and testing new analogs with improved properties.

Fragment-Based Approaches (FBDD): FBDD is a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight fragments for binding to the target protein acs.org. Once a fragment that binds to a specific sub-pocket is identified, it can be grown or linked with other fragments to generate a more potent lead compound. The 5-(piperidin-4-yl)pyrimidine moiety itself can be considered a valuable fragment that can be combined with other fragments to create novel inhibitors. This approach allows for a more efficient exploration of chemical space and can lead to the discovery of compounds with novel binding modes.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site to form a stable complex. jetir.org This technique is instrumental in understanding the binding mode and affinity of 5-(Piperidin-4-yl)pyrimidine (B3281410) and its derivatives.

In studies involving similar pyrimidine (B1678525) derivatives, docking simulations have been employed to elucidate binding interactions with various protein targets. For instance, docking of novel pyrazolo[3,4-d]pyrimidine derivatives into the FLT3 binding domain helped predict their binding mode. researchgate.netnih.gov Similarly, pyridopyrimidine derivatives were docked against the Dopamine 3 receptor (PDB ID: 3PBL) to understand their binding interactions. jetir.org The primary goal of these simulations is to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for ligand binding and biological activity. jetir.org

The process typically involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), by removing water molecules and adding polar hydrogen atoms. jetir.org The ligand is then placed in the active site, and its conformation is sampled to find the most favorable binding pose, which is often evaluated using a scoring function that estimates the binding free energy. For example, studies on pyrimidine derivatives targeting the SARS-CoV-2 main protease (Mpro) have shown interactions with key amino acid residues like THR26, GLU166, and CYS145, with binding energies indicating stable complex formation. nih.gov

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Dopamine 3 Receptor (3PBL) | Not Specified | Hydrogen bond, hydrophobic, π–π stacking, π-alkyl stacking | jetir.org |

| FLT3 Kinase | Cys 694 | Hydrogen bond | nih.gov |

| SARS-CoV-2 Mpro | THR26, GLU166, CYS145, SER144 | Hydrogen bond | nih.gov |

| BRD4 | Asn140, Tyr97, Pro82 | Hydrogen bond, hydrophobic | mdpi.com |

| PLK1 | Cys133, Leu59 | Hydrogen bond | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to develop correlations between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

For pyrimidine and piperidine (B6355638) derivatives, various QSAR models have been developed to predict their efficacy against different biological targets. For example, a QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors utilized multiple linear regression (MLR) and artificial neural network (ANN) methods. nih.gov The models were built using a set of 33 compounds, with descriptors calculated to represent their physicochemical properties. The ANN model showed superior predictive power (R² = 0.998) compared to the MLR model (R² = 0.889), indicating a complex, nonlinear relationship between the structure and activity. nih.gov

Similarly, 2D-QSAR studies on pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines revealed statistically significant models for their anti-inflammatory and analgesic activities. nih.gov These computational screening methods serve as a cost-effective and time-efficient alternative to extensive laboratory screening. nih.gov The development of a robust QSAR model involves selecting appropriate molecular descriptors, building the model using statistical techniques, and rigorous validation to ensure its predictive accuracy. researchgate.net

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Changes

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the stability of ligand-protein complexes, conformational changes, and the dynamic nature of binding interactions that are often missed in static docking studies. nih.gov

For pyrazolo[3,4-d]pyrimidine derivatives designed as FLT3 inhibitors, MD simulations were performed to confirm the stability of the docked poses within the enzyme's binding domain. researchgate.netnih.gov These simulations can reveal crucial information about the flexibility of the ligand and the receptor, the role of water molecules in the binding site, and the persistence of key interactions over the simulation period.

In a study on piperidine-based compounds targeting the sigma 1 receptor (S1R), MD simulations were used to enrich the understanding gained from molecular docking. nih.gov The simulations helped identify the crucial amino acid residues that interact with the most potent compounds, thereby deciphering the binding mode and providing a basis for further structure-based optimization. nih.gov By analyzing the trajectory of the simulation, researchers can understand the dynamic behavior of the ligand in the active site, which is essential for a comprehensive understanding of its binding mechanism.

Density Functional Theory (DFT) Calculations for Molecular Properties, Geometric Optimization, and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are employed to determine a wide range of molecular properties, including optimized geometry, bond lengths, bond angles, and electronic characteristics such as Frontier Molecular Orbitals (FMOs) and Density of States (DOS).

For pyrimidine derivatives, DFT studies, often using the B3LYP functional, have been conducted to optimize molecular geometries and calculate electronic properties. samipubco.comsemanticscholar.org These calculations provide insights into the molecule's reactivity and stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

DFT calculations can also generate electrostatic potential (ESP) maps, which visualize the charge distribution within a molecule and help identify regions susceptible to electrophilic or nucleophilic attack. nih.gov For instance, in a study of tetrahydropyrimidine-5-carboxylate derivatives, DFT was used alongside molecular docking to design new potential antibacterial agents. samipubco.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties and "Drug-likeness" Profiles

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles. Various computational models and rules, such as Lipinski's Rule of Five, are used to assess a compound's "drug-likeness" and predict its oral bioavailability.

Studies on various pyrimidine and piperidine derivatives have shown that these computational tools can effectively predict their ADME profiles. For many synthesized pyrimidine derivatives, predictions indicated good absorption percentages, ranging from 87.50% to 100%, and favorable toxicity profiles. researchgate.net The predicted ADMET properties for novel pyridopyrimidine derivatives revealed that the compounds fulfilled drug-like criteria, making them good candidates for further development. jetir.org

These predictions are based on physicochemical properties like molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. Software tools can quickly calculate these properties and compare them against established criteria for oral bioavailability. For example, ADMET prediction for quinoline-pyrimidine hybrids helped identify compounds with drug-like behavior suitable for further investigation as anticancer agents. benthamdirect.com

| Compound Class | Predicted Property | Finding | Reference |

| Pyrimidine derivatives | % Absorption | Good absorption (87.50% to 100%) | researchgate.net |

| Pyridopyrimidine derivatives | Drug-likeness | Fulfilled drug-like criteria | jetir.org |

| Piperidine-dihydropyridine hybrids | Oral Absorption | High percentage of human oral absorption predicted | researchgate.net |

| Quinoline-pyrimidine hybrids | Drug-likeness | Possessed drug-likeness behavior | benthamdirect.com |

Computational Approaches for Assessing Binding Selectivity

Assessing the binding selectivity of a drug candidate is crucial to minimize off-target effects and potential toxicity. Computational approaches can predict a ligand's affinity for its intended target versus other related or unrelated proteins.

For piperidine/piperazine-based compounds, computational studies have been used to understand their affinity and selectivity for sigma 1 (S1R) versus sigma 2 (S2R) receptors. nih.gov By comparing the binding modes and interaction energies of a compound with different receptors through molecular docking and MD simulations, researchers can gain insights into the structural features that govern selectivity. For example, the binding results for a series of compounds showed that while some had high affinity for S1R, they exhibited lower or no affinity for S2R, with the basic amino moiety being a key driver for this selectivity. nih.gov These in silico selectivity assessments help in the rational design of more specific ligands, guiding modifications to enhance binding to the desired target while reducing interactions with off-targets.

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods are fundamental in elucidating the molecular structure of "5-(Piperidin-4-yl)pyrimidine hydrochloride" by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For "this compound," a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments provides an unambiguous assignment of all proton and carbon signals.

¹H-NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The pyrimidine (B1678525) ring protons are expected to appear in the aromatic region, typically at high chemical shifts (δ > 8.0 ppm) due to the electron-withdrawing nature of the nitrogen atoms. The protons on the piperidine (B6355638) ring will appear further upfield. The proton attached to the nitrogen in the piperidine ring (as a hydrochloride salt) would likely show a broad signal.

¹³C-NMR: The carbon NMR spectrum reveals the chemical shifts of each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring are expected in the downfield region (δ 140-160 ppm). The carbons of the piperidine ring will be found in the aliphatic region (δ 25-50 ppm).

2D NMR: Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. It would confirm the connectivity of protons within the piperidine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the piperidine and pyrimidine rings, for instance, by showing a correlation between the piperidine H4 proton and the pyrimidine C5 carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-(Piperidin-4-yl)pyrimidine (B3281410)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine H-2 | ~9.1 | - |

| Pyrimidine H-4/H-6 | ~8.7 | - |

| Pyrimidine C-2 | - | ~158.0 |

| Pyrimidine C-4/C-6 | - | ~157.5 |

| Pyrimidine C-5 | - | ~130.0 |

| Piperidine H-4 (methine) | ~3.0 - 3.5 | - |

| Piperidine H-2/H-6 (axial/equatorial) | ~2.8 - 3.2 | - |

| Piperidine H-3/H-5 (axial/equatorial) | ~1.8 - 2.2 | - |

| Piperidine C-4 (methine) | - | ~40.0 - 45.0 |

| Piperidine C-2/C-6 | - | ~45.0 - 50.0 |

| Piperidine C-3/C-5 | - | ~30.0 - 35.0 |

| Note: Data is predictive and based on analysis of similar structures. Actual values may vary depending on solvent and experimental conditions. |